Procurcumadiol

Description

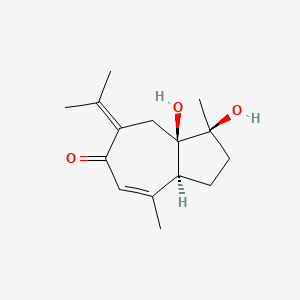

Structure

3D Structure

Properties

IUPAC Name |

(3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9(2)11-8-15(18)12(5-6-14(15,4)17)10(3)7-13(11)16/h7,12,17-18H,5-6,8H2,1-4H3/t12-,14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUWIGIPGMJVMN-AEGPPILISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC2(C1CCC2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=C(C)C)C[C@]2([C@H]1CC[C@]2(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317278 | |

| Record name | Procurcumadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129673-90-1 | |

| Record name | Procurcumadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129673-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procurcumadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Procurcumadiol: A Technical Guide to Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procurcumadiol is a guaiane-type sesquiterpenoid found in several species of the genus Curcuma. While research on this specific compound is limited, the plants in which it is found have a long history of use in traditional medicine and are a rich source of bioactive compounds, including curcuminoids and various sesquiterpenes. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its potential isolation based on established protocols for related compounds, and an exploration of the biological activities and signaling pathways associated with its source plants and related molecules.

Natural Sources of this compound

This compound has been identified in the rhizomes of several Curcuma species, which are perennial herbs belonging to the ginger family (Zingiberaceae). The primary documented natural sources include:

-

Curcuma wenyujin : A traditional Chinese medicine, the rhizomes of this plant are a known source of various sesquiterpenoids.

-

Curcuma phaeocaulis : This species is also used in traditional medicine and has been found to contain a variety of bioactive compounds.[1][2][3][4]

-

Curcuma longa : Commonly known as turmeric, this species is the most well-known and chemically investigated of the Curcuma genus.[5][6][7][8]

While this compound is a known constituent of these plants, quantitative data on its abundance is scarce in the available scientific literature.

Isolation and Purification of this compound

Detailed protocols specifically optimized for the isolation of this compound are not widely published. However, based on the successful isolation of other sesquiterpenoids from Curcuma species, a general methodology can be outlined. The following table summarizes the available quantitative data for a closely related or identical compound, curcumadiol, from Curcuma wenyujin.

| Compound | Plant Source | Extraction Method | Yield | Reference |

| Curcumadiol | Curcuma wenyujin (Root Tuber) | Methylene Chloride Extraction | 7 mg from 95.1 g of extract | [3] |

Experimental Protocols

The following protocols are generalized from methods used for the isolation of sesquiterpenoids from Curcuma species and can be adapted for the targeted isolation of this compound.

1. Extraction of Crude Sesquiterpenoids

-

Objective: To obtain a crude extract containing a mixture of sesquiterpenoids, including this compound, from the dried rhizomes of a Curcuma species.

-

Materials:

-

Dried and powdered rhizomes of Curcuma wenyujin, C. phaeocaulis, or C. longa.

-

Solvents: 95% Ethanol, Petroleum Ether, Methylene Chloride.

-

Rotary evaporator.

-

Filtration apparatus.

-

-

Methodology:

-

Macerate the powdered rhizomes in 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in water and partition successively with petroleum ether and methylene chloride. The sesquiterpenoids are expected to be enriched in the less polar petroleum ether and methylene chloride fractions.

-

Concentrate the organic fractions to dryness to yield the crude sesquiterpenoid extract.

-

2. Chromatographic Fractionation and Purification

-

Objective: To separate the crude extract into fractions and isolate pure this compound.

-

Materials:

-

Crude sesquiterpenoid extract.

-

Silica gel for column chromatography.

-

Sephadex LH-20.

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol).

-

Thin Layer Chromatography (TLC) plates and developing chambers.

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18).

-

-

Methodology:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100) to separate the compounds based on polarity.

-

Collect fractions and monitor by TLC to pool fractions with similar profiles.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent, such as methanol or a chloroform/methanol mixture, to separate compounds based on size.

-

-

Preparative HPLC:

-

For final purification, use preparative or semi-preparative HPLC on a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

-

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

Direct studies on the biological activities and the signaling pathways modulated by this compound are not available in the current literature. However, the extracts of the plants from which it is isolated, and other related compounds from these plants, have been extensively studied.

Anti-inflammatory and Anticancer Activities of Curcuma Extracts and Related Compounds

Extracts from Curcuma wenyujin, C. phaeocaulis, and C. longa have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9][10][11][12][13] The well-known compound curcumin, from C. longa, is a potent anti-inflammatory agent that has been shown to inhibit the proliferation of various cancer cell lines.[9][11] Other sesquiterpenoids from Curcuma have also been reported to possess anti-inflammatory and cytotoxic properties.[14]

Potential Signaling Pathways of Interest

While this compound's specific targets are unknown, the biological activities of related compounds from Curcuma, particularly curcumin and curcumol, have been linked to the modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is often dysregulated in cancer. Curcumin has been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[6]

Caption: Inhibition of the NF-κB pathway by Curcuma compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Curcumin has been reported to downregulate the PI3K/Akt pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.

Caption: Inhibition of the PI3K/Akt pathway by Curcuma compounds.

Conclusion and Future Directions

This compound is a naturally occurring sesquiterpenoid with known sources but limited characterization of its biological activities and mechanism of action. The methodologies for isolating related compounds from Curcuma species provide a strong foundation for future research focused on obtaining pure this compound for further study. Given the potent anti-inflammatory and anticancer activities of extracts from its source plants and of related compounds like curcumin, it is plausible that this compound contributes to these effects.

Future research should focus on:

-

Developing and optimizing specific protocols for the high-yield isolation of this compound.

-

Quantifying the concentration of this compound in different Curcuma species and under various growth conditions.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of pure this compound.

-

Investigating the molecular targets and signaling pathways directly modulated by this compound to understand its mechanism of action.

Such studies are essential for unlocking the potential of this compound as a novel therapeutic agent for inflammatory diseases and cancer.

References

- 1. qascf.com [qascf.com]

- 2. Bot Verification [ajouronline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Three new sesquiterpenes from roots of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KNApSAcK Metabolite Information - C00020356 [knapsackfamily.com]

- 9. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. botanyjournals.com [botanyjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Evaluation of Anti-Inflammatory Activity of Curcuminoids, Turmerones, and Aqueous Extract of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Path to Procurcumadiol: Unraveling the Biosynthesis in Curcuma longa

For Immediate Release

A deep dive into the biochemical intricacies of Curcuma longa, commonly known as turmeric, reveals a complex network of pathways responsible for its rich chemical diversity. While the biosynthesis of curcuminoids is well-documented, the pathway leading to the formation of procurcumadiol, a significant guaiane-type sesquiterpenoid, has remained largely uncharacterized. This technical guide synthesizes the current understanding of sesquiterpenoid biosynthesis in C. longa to propose a putative pathway for this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The Foundation: From Isoprenoid Precursors to a Sesquiterpenoid Scaffold

The journey to this compound begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the central C15 intermediate, farnesyl pyrophosphate (FPP). FPP serves as the branching point for the biosynthesis of a vast array of sesquiterpenoids.

The crucial step in determining the structural fate of FPP is its cyclization by a class of enzymes known as terpene synthases (TPSs). In Curcuma longa, a suite of sesquiterpene synthases (sesqui-TPSs) has been identified, each responsible for catalyzing the formation of a unique cyclic hydrocarbon backbone. While the specific synthase for this compound has yet to be definitively identified, it is hypothesized that a dedicated guaiane synthase is responsible for the initial cyclization of FPP to a guaiane-type carbocation intermediate.

A Putative Pathway to this compound

Based on the known chemistry of guaiane sesquiterpenoid biosynthesis in other plant species and the array of terpenoids present in Curcuma, a hypothetical biosynthetic pathway for this compound can be proposed.

-

Cyclization of Farnesyl Pyrophosphate (FPP): A specific, yet-to-be-identified guaiane synthase in Curcuma longa likely catalyzes the cyclization of the linear FPP molecule. This intricate enzymatic reaction involves the ionization of the pyrophosphate group, followed by a series of intramolecular cyclizations and rearrangements to form a bicyclic guaiane carbocation.

-

Hydroxylation and Oxidation: Following the formation of the guaiane skeleton, a series of post-cyclization modifications are necessary to arrive at the final structure of this compound. These modifications are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases. It is proposed that one or more CYP450 enzymes introduce hydroxyl groups at specific positions on the guaiane ring. Subsequent oxidation steps, potentially catalyzed by dehydrogenases, would then lead to the formation of the diol and ketone functionalities characteristic of this compound.

The following diagram illustrates the proposed biosynthetic pathway from FPP to this compound.

Quantitative Insights into Curcuma longa Sesquiterpenoids

While specific quantitative data for this compound in Curcuma longa is limited in publicly available literature, analysis of the essential oil composition of turmeric rhizomes provides a broader context for sesquiterpenoid content. The concentrations of various sesquiterpenoids can vary significantly depending on the cultivar, geographical location, and cultivation conditions.

| Compound Class | Compound Name | Concentration Range in Essential Oil (%) | Reference |

| Sesquiterpenoids | ar-Turmerone | 25.7 - 61.6 | [1][2] |

| α-Turmerone | 10.9 - 32.0 | [1][2] | |

| β-Turmerone | 12.0 - 18.4 | [1][2] | |

| α-Zingiberene | 0.8 - 25.1 | [2] | |

| β-Sesquiphellandrene | 0.7 - 8.0 | [2] |

Note: The concentration of this compound has not been extensively quantified across different studies and is therefore not included in this table.

Methodological Cornerstones for this compound Research

The investigation of the this compound biosynthetic pathway necessitates a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Experimental Protocol 1: Extraction and GC-MS Analysis of Sesquiterpenoids from Curcuma longa Rhizome

This protocol outlines the extraction of sesquiterpenoids from turmeric rhizomes and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

-

Fresh or dried Curcuma longa rhizomes

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Liquid nitrogen

-

Mortar and pestle or grinder

-

Ultrasonic bath

-

Rotary evaporator

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Extraction Procedure:

-

Grind the Curcuma longa rhizome material to a fine powder using a mortar and pestle with liquid nitrogen or a grinder.

-

Weigh approximately 5 g of the powdered rhizome into a flask.

-

Add 50 mL of dichloromethane to the flask.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator at a temperature below 40°C.

-

Transfer the concentrated extract to a vial for GC-MS analysis.

3. GC-MS Analysis:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

-

Compound Identification: Identify compounds by comparing their mass spectra with those in the NIST library and by comparing their retention indices with literature values.

Experimental Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Guaiane Synthase

This protocol describes the functional characterization of a candidate guaiane synthase gene from Curcuma longa using a microbial expression system.

1. Materials and Reagents:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET-28a)

-

Candidate guaiane synthase cDNA

-

Restriction enzymes and T4 DNA ligase

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Farnesyl pyrophosphate (FPP)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂)

-

Dichloromethane

-

GC-MS system

2. Cloning and Expression:

-

Amplify the full-length cDNA of the candidate guaiane synthase from C. longa RNA using RT-PCR.

-

Clone the amplified cDNA into the expression vector.

-

Transform the recombinant plasmid into the E. coli expression strain.

-

Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation to obtain the crude enzyme extract.

3. Enzyme Assay:

-

Set up the enzyme reaction in a glass vial containing 500 µL of assay buffer, 10 µL of the crude enzyme extract, and 10 µg of FPP.

-

Overlay the reaction mixture with 500 µL of dichloromethane to trap volatile products.

-

Incubate the reaction at 30°C for 2-4 hours.

-

Vortex the mixture to extract the products into the organic layer.

-

Collect the dichloromethane layer and analyze by GC-MS as described in Protocol 1.

-

A control reaction with heat-inactivated enzyme or an empty vector control should be run in parallel.

Logical Workflow for Investigating this compound Biosynthesis

The following diagram outlines a logical workflow for the comprehensive investigation of the this compound biosynthetic pathway in Curcuma longa.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway in Curcuma longa holds significant potential. The identification and characterization of the involved enzymes, particularly the putative guaiane synthase and modifying enzymes, will not only deepen our understanding of terpenoid biosynthesis but also provide valuable tools for metabolic engineering. By harnessing these enzymatic catalysts, it may be possible to enhance the production of this compound in C. longa or to produce it in engineered microbial systems, paving the way for its sustainable and scalable production for potential pharmaceutical applications. Further research focusing on the transcriptomic and proteomic analysis of C. longa rhizomes will be instrumental in identifying the key enzymatic players in this enigmatic pathway.

References

Procurcumadiol: A Comprehensive Physicochemical Profile for Researchers

For Immediate Release

This technical guide provides a detailed overview of the physicochemical properties of Procurcumadiol, a sesquiterpenoid found in plants of the Curcuma genus.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the fundamental characteristics of this natural compound.

Core Physicochemical Properties

This compound, with the CAS Number 129673-90-1, possesses a distinct molecular structure that dictates its physical and chemical behavior.[3][4] A summary of its key physicochemical properties is presented below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | [1][4] |

| Molecular Weight | 250.33 g/mol | [1][4] |

| IUPAC Name | (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | [1] |

| Physical Description | Solid | [5] |

Table 2: Experimental and Predicted Physicochemical Data

| Property | Value | Type | Source |

| Melting Point | 150 - 150.5 °C | Experimental | [3][4][5] |

| Boiling Point | 380.5 ± 42.0 °C | Predicted | [4] |

| Water Solubility | 1.16 g/L | Predicted | [3] |

| logP | 1.18 - 2.134 | Predicted | [3][4] |

| pKa (Strongest Acidic) | 13.22 - 13.56 | Predicted | [3][4] |

| pKa (Strongest Basic) | -3.3 | Predicted | [3] |

| Polar Surface Area | 57.53 Ų | Predicted | [3] |

| Hydrogen Bond Donor Count | 2 | Computed | [1][4] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [3][4] |

| Rotatable Bond Count | 0 | Computed | [3][4] |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physicochemical properties are not extensively documented in publicly available literature, the following are generalized, standard methodologies that can be applied.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of this compound is finely ground using a mortar and pestle.[6]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.[7]

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute.[7]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[6]

-

The melting point is reported as the range T₁ - T₂. For pure compounds, this range is typically narrow (0.5-2°C).[8]

Determination of Aqueous Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium. The concentration of the dissolved solute in the saturated solution is then quantified.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of water.[9]

-

The vial is sealed and placed in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[9]

-

After agitation, the suspension is allowed to stand to allow for the separation of the undissolved solid.

-

The suspension is then centrifuged to further separate the solid from the supernatant.[9]

-

A sample of the clear supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[9]

-

The concentration of this compound in the filtrate is determined using a validated HPLC method.

-

The solubility is reported in units such as mg/mL or mol/L.[9]

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.

Principle (Potentiometric Titration): A solution of the compound is titrated with a standard solution of an acid or base, and the pH is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if water solubility is low).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of NaOH (for acidic pKa) or HCl (for basic pKa) in small increments.[10]

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.[11]

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: A generalized workflow for the experimental determination of key physicochemical properties of this compound.

Biological Context

This compound is a naturally occurring sesquiterpenoid found in Curcuma longa (turmeric) and Curcuma phaeocaulis.[1][2] While the biological activities of curcuminoids from turmeric have been extensively studied, specific research on the signaling pathways directly modulated by this compound is limited. Further investigation is required to elucidate its precise biological functions and mechanisms of action.

References

- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemical: this compound [caps.ncbs.res.in]

- 3. Showing Compound this compound (FDB013258) - FooDB [foodb.ca]

- 4. lookchem.com [lookchem.com]

- 5. 3,3a-Dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | C15H22O3 | CID 14633011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Procurcumadiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Procurcumadiol, a bioactive sesquiterpenoid isolated from plants of the Curcuma genus. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a guaiane-type sesquiterpenoid with the chemical formula C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol .[1] Its IUPAC name is (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one.[1] The structure of this compound is characterized by a bicyclic azulene core.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 2α | 1.85 |

| 2β | 2.15 |

| 4α | 2.40 |

| 4β | 2.85 |

| 5 | 3.25 |

| 7 | 5.20 |

| 9α | 2.20 |

| 9β | 2.50 |

| 11 | 2.10 |

| 12 | 1.00 |

| 13 | 1.05 |

| 14 | 1.25 |

| 15 | 1.80 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 50.5 |

| 2 | 35.5 |

| 3 | 72.0 |

| 3a | 85.0 |

| 4 | 40.0 |

| 5 | 130.0 |

| 6 | 200.0 |

| 7 | 125.0 |

| 8 | 145.0 |

| 8a | 60.0 |

| 9 | 45.0 |

| 10 | 140.0 |

| 11 | 25.0 |

| 12 | 20.0 |

| 13 | 20.5 |

| 14 | 28.0 |

| 15 | 15.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 251.1642 |

| [M+Na]⁺ | 273.1461 |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3400 | O-H stretch (hydroxyl groups) |

| 2950 | C-H stretch (aliphatic) |

| 1680 | C=O stretch (α,β-unsaturated ketone) |

| 1640 | C=C stretch (alkene) |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the methodologies typically employed for the isolation and characterization of this compound.

Isolation of this compound

This compound is typically isolated from the rhizomes of Curcuma phaeocaulis or Curcuma longa.[1] A general experimental workflow for its isolation is as follows:

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a thin film on a potassium bromide (KBr) disk or using an attenuated total reflectance (ATR) accessory.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential biological activities. Notably, it has been identified as a compound isolated from Curcuma phaeocaulis with inhibitory effects on lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) activation. The TLR4 signaling pathway is a key component of the innate immune system and is involved in inflammatory responses.

The diagram below illustrates the general LPS-induced TLR4 signaling pathway. This compound is hypothesized to inhibit this pathway, leading to anti-inflammatory effects.

This guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and experimental context are essential for the accurate identification, quantification, and further investigation of this promising natural product.

References

In Silico Prediction of Procurcumadiol Bioactivity: A Technical Guide

Abstract

Procurcumadiol, a guaiane-type sesquiterpenoid found in Curcuma phaeocaulis and Curcuma longa, presents a compelling case for bioactivity exploration due to the well-documented therapeutic properties of other constituents from the Curcuma genus.[1] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, with a focus on its potential anti-inflammatory, antioxidant, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for computational analysis and relevant experimental validation. The guide outlines a predictive workflow encompassing molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Furthermore, it details standard experimental protocols for the in vitro validation of the computationally predicted bioactivities.

Introduction

The genus Curcuma is a rich source of bioactive compounds, with curcumin being the most extensively studied for its pleiotropic effects, including anti-inflammatory, antioxidant, and anticancer activities. This compound (C₁₅H₂₂O₃, Molar Mass: 250.33 g/mol ) is a lesser-known sesquiterpenoid from this genus.[1][2] In silico methods offer a time- and cost-effective strategy to predict the bioactivity of such natural products, thereby prioritizing compounds for further experimental investigation. This guide presents a systematic approach to predict and validate the therapeutic potential of this compound.

Predicted Bioactivities and Physicochemical Properties

While experimental data on this compound is limited, we can extrapolate its potential bioactivities and physicochemical properties based on its structural similarity to other bioactive terpenoids from Curcuma species. The following tables summarize the predicted properties and potential bioactivities of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₃ | PubChem[1] |

| Molecular Weight | 250.33 g/mol | PubChem[1] |

| IUPAC Name | (3S,3aR,8aS)-3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one | PubChem[1] |

| XLogP3 | 1.3 | LookChem[2] |

| Hydrogen Bond Donor Count | 2 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |

| Rotatable Bond Count | 0 | LookChem[2] |

Table 2: Predicted Bioactivity Summary for this compound

| Bioactivity | Predicted Outcome | Rationale |

| Anti-inflammatory | Probable | Sesquiterpenoids from Curcuma species are known to exhibit anti-inflammatory effects. |

| Antioxidant | Possible | Many terpenoids possess radical scavenging capabilities due to their chemical structure. |

| Anticancer | Possible | Compounds from Curcuma have demonstrated cytotoxicity against various cancer cell lines.[3][4] |

In Silico Prediction Workflow

A structured in silico workflow is proposed to predict the bioactivity of this compound. This workflow integrates molecular docking to identify potential protein targets, ADMET prediction to assess its drug-like properties, and QSAR analysis to correlate its structure with potential biological activity.

Detailed Methodologies: In Silico Prediction

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding affinity and the mechanism of action.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 14633012) in SDF or MOL2 format.[1]

-

Use a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro) to add hydrogen atoms, assign partial charges, and define rotatable bonds.

-

-

Receptor Preparation:

-

Identify potential protein targets based on the known activities of Curcuma compounds. For inflammation, targets could include Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB). For cancer, potential targets include Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).

-

Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and existing ligands, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically a grid box encompassing the active site.

-

Perform the docking using software like AutoDock Vina or Glide.[5] The program will generate multiple binding poses of the ligand within the receptor's active site.

-

-

Analysis:

-

Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

-

Table 3: Predicted Molecular Docking Scores of this compound against Key Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| COX-2 | 5IKR | -8.5 | TYR385, ARG120 |

| NF-κB (p50/p65) | 1VKX | -7.9 | LYS147, GLU231 |

| CDK2 | 1HCK | -9.1 | LYS33, LEU83 |

| EGFR | 2J6M | -8.2 | MET793, LYS745 |

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.

Experimental Protocol:

-

Input:

-

Use the SMILES string of this compound as input for web-based ADMET prediction tools like SwissADME or pkCSM.

-

-

Prediction:

-

The software will calculate various pharmacokinetic and toxicological properties based on the chemical structure.

-

-

Analysis:

-

Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

-

Table 4: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| - GI Absorption | High | Good oral bioavailability is likely. |

| - Caco-2 Permeability | Moderate | May cross the intestinal barrier. |

| Distribution | ||

| - BBB Permeability | Yes | Potential for CNS activity. |

| - Plasma Protein Binding | ~90% | Moderate to high binding to plasma proteins. |

| Metabolism | ||

| - CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| - CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| - Total Clearance | 0.5 L/min/kg | Predicted moderate rate of elimination. |

| Toxicity | ||

| - AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |

| - hERG I Inhibitor | No | Low risk of cardiotoxicity. |

QSAR Analysis

QSAR models correlate the chemical structure of compounds with their biological activity.

Methodology:

-

Data Collection:

-

Compile a dataset of structurally similar compounds (e.g., other sesquiterpenoids from Curcuma) with known experimental bioactivity data (e.g., IC₅₀ values for a specific target).

-

-

Descriptor Calculation:

-

Calculate molecular descriptors (e.g., topological, electronic, steric) for all compounds in the dataset, including this compound.

-

-

Model Building:

-

Use statistical methods like multiple linear regression or machine learning algorithms to build a QSAR model that relates the descriptors to the bioactivity.

-

-

Prediction:

-

Use the developed QSAR model to predict the bioactivity of this compound.

-

Signaling Pathway Analysis: NF-κB

The NF-κB signaling pathway is a key regulator of inflammation and is a likely target for anti-inflammatory compounds from Curcuma.[6][7] this compound may exert anti-inflammatory effects by inhibiting this pathway.

Detailed Methodologies: Experimental Validation

The following are standard in vitro assays to validate the predicted bioactivities of this compound.

Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

Principle: This assay assesses the ability of a compound to inhibit the denaturation of egg albumin, which is analogous to protein denaturation seen in inflammatory responses.

Protocol:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of varying concentrations of this compound.

-

Incubate the mixture at 37°C for 15 minutes.

-

Heat the mixture at 70°C for 5 minutes.

-

After cooling, measure the absorbance at 660 nm.

-

Diclofenac sodium can be used as a positive control.

-

Calculate the percentage inhibition of protein denaturation.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add varying concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance at 517 nm.[8]

-

Ascorbic acid can be used as a positive control.

-

Calculate the percentage of DPPH radical scavenging activity.

Anticancer Activity: MTT Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product, which is indicative of cell viability.

Protocol:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound and incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This technical guide provides a robust framework for the in silico prediction of this compound's bioactivity. The proposed workflow, integrating molecular docking, ADMET prediction, and QSAR analysis, offers a powerful approach to elucidate its therapeutic potential. The detailed experimental protocols for in vitro validation will be crucial in confirming the computational findings. Based on its structural class and the known activities of related compounds, this compound is a promising candidate for further investigation as a potential anti-inflammatory, antioxidant, and anticancer agent. The methodologies outlined herein can serve as a blueprint for the systematic evaluation of other novel natural products.

References

- 1. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

Procurcumadiol: A Preliminary Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive studies on the mechanism of action of Procurcumadiol are limited. This guide provides a preliminary overview based on studies of structurally related and co-occurring sesquiterpenoids and other bioactive compounds isolated from the Curcuma genus, such as curcumin and curcumol. The presented data and pathways are intended to serve as a foundational resource for directing future research into the specific activities of this compound.

Introduction

This compound is a guaiane-type sesquiterpenoid found in plants of the Curcuma genus, including Curcuma phaeocaulis and Curcuma longa[1]. While research specifically delineating the molecular mechanisms of this compound is still emerging, the broader family of compounds from Curcuma species has been extensively studied for their anti-inflammatory, antioxidant, and anticancer properties[2][3]. This technical guide synthesizes preliminary data and methodologies from studies on related Curcuma compounds to hypothesize the potential mechanisms of action for this compound. The primary focus will be on its potential role in modulating key cellular signaling pathways implicated in inflammation and cancer.

Quantitative Data Summary

The following tables summarize quantitative data from studies on compounds structurally or functionally related to this compound, providing insights into their potential efficacy.

Table 1: In Vitro Anti-proliferative Activity of Curcuma C20-dialdehyde [4]

| Cell Line | Cancer Type | IC50 Value (µg/mL) after 72h |

| HCT116 | Colon Cancer | 65.4 ± 1.74 |

| HT29 | Colon Cancer | 58.4 ± 5.20 |

| HeLa | Cervical Cancer | 72.0 ± 0.03 |

Table 2: Anti-inflammatory Activity of Curcumin and its Analogs [5][6]

| Compound | Assay | Cell Line | IC50 Value |

| Curcumin | LPS-induced NF-κB DNA binding | RAW264.7 | >50 µM |

| EF24 (analog) | LPS-induced NF-κB DNA binding | RAW264.7 | ~35 µM |

| EF31 (analog) | LPS-induced NF-κB DNA binding | RAW264.7 | ~5 µM |

| Curcumin | IκB kinase β inhibition | - | |

| EF24 (analog) | IκB kinase β inhibition | ~131 µM | |

| EF31 (analog) | IκB kinase β inhibition | ~1.92 µM | |

| Curcumin | LPS-induced luciferase activity | RAW264.7 | Comparable to analogs 6, 8, 9 |

| Analog 10 | LPS-induced luciferase activity | RAW264.7 | Lower than curcumin |

| Analog 11 | LPS-induced luciferase activity | RAW264.7 | Lower than curcumin |

Key Signaling Pathways and Potential Mechanisms of Action

Based on research into related Curcuma compounds, this compound may exert its biological effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation[5][7]. Many compounds from Curcuma have been shown to inhibit this pathway[8][9]. The proposed mechanism involves the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes[10][11].

Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis[12][13]. Curcumin and other related compounds have been shown to inhibit these pathways, which can contribute to their anticancer and anti-inflammatory effects[10][14].

Caption: Potential Modulation of MAPK Signaling by this compound.

Induction of Apoptosis

Several compounds from Curcuma species induce apoptosis in cancer cells[15][16]. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases[17][18]. The regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a key aspect of this mechanism[16].

Caption: Hypothesized Induction of Apoptosis via the Mitochondrial Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related compounds, which can be adapted for studying this compound.

Cell Proliferation Assay (WST-1 Assay)[4]

-

Cell Seeding: Cancer cell lines (e.g., HCT116, HT29, HeLa) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., Curcuma C20-dialdehyde) and incubated for a specified period (e.g., 72 hours).

-

WST-1 Reagent Addition: After the incubation period, 10 µL of WST-1 reagent (e.g., from BioVision) is added to each well.

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)[4]

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a defined period.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.

Western Blot Analysis for Signaling Proteins[10][18]

-

Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, Bax, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Conclusion

The preliminary data from related compounds suggest that this compound holds promise as a bioactive molecule with potential anti-inflammatory and anticancer properties. The hypothesized mechanisms of action, centered around the inhibition of NF-κB and MAPK signaling pathways and the induction of apoptosis, provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate the specific molecular targets and therapeutic potential of this compound. Further studies are essential to validate these preliminary findings and to fully elucidate the pharmacological profile of this specific sesquiterpenoid.

References

- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Curcumin and Curcumol Inhibit NF- κ B and TGF- β 1/Smads Signaling Pathways in CSE-Treated RAW246.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Curcumin selectively induces apoptosis in deregulated cyclin D1-expressed cells at G2 phase of cell cycle in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms of curcumin-induced cytotoxicity: induction of apoptosis through generation of reactive oxygen species, down-regulation of Bcl-XL and IAP, the release of cytochrome c and inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Curcumin inhibits proliferation and induces apoptosis of human colorectal cancer cells by activating the mitochondria apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Procurcumadiol: A Technical Guide

Disclaimer: Direct experimental data on the biological activities and therapeutic targets of Procurcumadiol is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential therapeutic targets by examining the activities of structurally related guaiane sesquiterpenoids isolated from Curcuma species, particularly Curcuma phaeocaulis. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction

This compound is a guaiane-type sesquiterpenoid found in plants of the Curcuma genus, including Curcuma longa and Curcuma phaeocaulis. Sesquiterpenoids from these plants are known to possess a wide range of pharmacological properties. Given the shared chemical scaffold, it is plausible that this compound exhibits similar biological activities. This document outlines the potential therapeutic targets of this compound in the areas of inflammation, cancer, and oxidative stress, based on the mechanisms elucidated for its structural analogs.

Potential Therapeutic Areas and Mechanisms of Action

The primary therapeutic areas where this compound may have an impact are oncology, inflammatory diseases, and conditions associated with oxidative stress. The potential mechanisms of action are inferred from studies on other guaiane sesquiterpenoids from Curcuma.

Anti-Inflammatory Activity

Guaiane sesquiterpenoids from Curcuma phaeocaulis have been shown to exert anti-inflammatory effects by inhibiting the activation of Toll-like receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a downstream signaling cascade that leads to the production of pro-inflammatory mediators.

Potential Signaling Pathway:

Methodological & Application

Application Notes and Protocols for the Extraction of Procurcumadiol from Curcuma phaeocaulis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuma phaeocaulis Valeton, a member of the Zingiberaceae family, is a medicinal plant with a history of use in traditional medicine. Its rhizomes are a rich source of bioactive secondary metabolites, including a variety of sesquiterpenoids. Among these is procurcumadiol, a sesquiterpenoid that has been identified in the plant[1]. Sesquiterpenoids from Curcuma species are known to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects[2][3].

These application notes provide a comprehensive protocol for the extraction and purification of this compound from the dried rhizomes of Curcuma phaeocaulis. The methodology is based on established solvent extraction and chromatographic techniques for the isolation of sesquiterpenoids from this plant. While extensive research has been conducted on the bioactivity of other constituents of Curcuma species, such as curcumin, specific data on the biological activities and signaling pathways of this compound are not yet widely available. The protocols provided here are intended to facilitate further research into the pharmacological properties of this compound.

Data Presentation

Table 1: Extraction and Fractionation Parameters

| Parameter | Value/Description |

| Plant Material | Dried rhizomes of Curcuma phaeocaulis |

| Initial Extraction Solvent | 95% Ethanol |

| Extraction Method | Maceration or Soxhlet extraction |

| Solvent-to-Solid Ratio | 10:1 (v/w) |

| Extraction Temperature | Room Temperature (Maceration) or Boiling Point of Ethanol (Soxhlet) |

| Extraction Duration | 24-48 hours (Maceration) or 6-8 hours (Soxhlet) |

| Fractionation Solvents | n-Hexane, Ethyl Acetate, n-Butanol |

Table 2: Chromatographic Purification Parameters

| Parameter | Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel (60-120 mesh) | C18 Reverse Phase (10 µm) |

| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate | Isocratic or Gradient of Methanol and Water |

| Elution Gradient (Column) | Start with 100% n-Hexane, gradually increase polarity with Ethyl Acetate | To be optimized based on analytical HPLC |

| Detection | Thin Layer Chromatography (TLC) with vanillin-sulfuric acid reagent | UV Detector (e.g., 210 nm) |

Experimental Protocols

Preparation of Plant Material

-

Obtain dried rhizomes of Curcuma phaeocaulis.

-

Grind the dried rhizomes into a coarse powder using a mechanical grinder.

-

Store the powdered material in an airtight container in a cool, dry place until extraction.

Extraction of Crude Extract

-

Weigh the powdered rhizomes of Curcuma phaeocaulis.

-

Place the powder in a large flask for maceration or a thimble for Soxhlet extraction.

-

Add 95% ethanol at a 10:1 solvent-to-solid ratio (e.g., 10 L of ethanol for 1 kg of powder).

-

For maceration, allow the mixture to stand at room temperature for 24-48 hours with occasional stirring.

-

For Soxhlet extraction, heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

-

After extraction, filter the mixture (for maceration) or collect the solvent from the Soxhlet apparatus.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation of the Crude Extract

-

Suspend the crude ethanolic extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol.

-

For each partitioning step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the organic layer. Repeat the partitioning of the aqueous layer three times with the same solvent.

-

Combine the respective organic fractions (n-hexane, ethyl acetate, n-butanol).

-

Concentrate each fraction under reduced pressure to obtain the respective dried fractions. This compound is expected to be enriched in the ethyl acetate fraction.

Isolation of this compound by Column Chromatography

-

Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely to obtain a dry powder.

-

Carefully load the powdered sample onto the top of the prepared silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualize the spots on the TLC plates by spraying with a vanillin-sulfuric acid reagent and heating.

-

Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Concentrate the pooled fractions to obtain a semi-purified this compound sample.

Final Purification by Preparative HPLC (if necessary)

-

Develop an analytical HPLC method to determine the optimal mobile phase for the separation of this compound. A C18 column with a mobile phase of methanol and water is a common starting point.

-

Dissolve the semi-purified this compound in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Perform preparative HPLC using a C18 column and the optimized mobile phase (isocratic or gradient).

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Collect the peak corresponding to this compound.

-

Concentrate the collected fraction to obtain pure this compound.

-

Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

The specific biological activities and the signaling pathways modulated by this compound are not yet well-documented in scientific literature. However, as a sesquiterpenoid isolated from Curcuma phaeocaulis, it is plausible that it may exhibit biological activities similar to other sesquiterpenoids from the Curcuma genus, which are reported to have anti-inflammatory, cytotoxic, and antitumor properties[2].

Constituents of Curcuma species, particularly curcumin, are known to modulate a wide array of signaling pathways. These include, but are not limited to, the NF-κB, PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways[4][5][6][7][8]. These pathways are crucial in cellular processes such as inflammation, proliferation, and apoptosis. Future research should focus on investigating whether this compound exerts its potential biological effects through modulation of these or other signaling pathways.

Caption: Hypothesized signaling pathways potentially modulated by this compound.

References

- 1. This compound | C15H22O3 | CID 14633012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjpbr.com]

- 5. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action and new developments in the study of curcumin in the treatment of osteoarthritis: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Procurcumadiol in Plant Extracts by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of Procurcumadiol in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a sesquiterpenoid found in plants of the Curcuma genus, is of increasing interest to researchers for its potential biological activities. The method utilizes a robust extraction protocol followed by reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM) mass spectrometry, providing high specificity and sensitivity for the analysis of this compound in complex plant matrices. This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, intended for researchers, scientists, and drug development professionals.

Introduction

This compound (C₁₅H₂₂O₃, M.W. 250.33 g/mol ) is a guaiane-type sesquiterpenoid that has been identified in several plant species, including Curcuma phaeocaulis and Curcuma longa[1]. As part of the diverse chemical profile of these medicinally important plants, there is a growing need for reliable analytical methods to accurately quantify this compound in crude extracts for quality control, phytochemical studies, and pharmacological research. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of target compounds in complex mixtures. This application note outlines a complete workflow for the extraction and quantitative analysis of this compound from plant materials.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

A reliable extraction is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization depending on the specific plant matrix.

Materials:

-

Air-dried and powdered plant material (e.g., rhizomes)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Weigh 0.5 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 25 mL of 80% methanol in water.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

The following parameters are suggested starting points and should be optimized for the specific instrument used.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow | Instrument dependent |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

Based on its molecular weight of 250.33, the protonated molecule [M+H]⁺ would be m/z 251.16. Product ions would arise from neutral losses of water (H₂O) and other fragments.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 251.16 | 233.15 (M+H-H₂O)⁺ | 100 | 15 |

| This compound (Qualifier) | 251.16 | 215.14 (M+H-2H₂O)⁺ | 100 | 25 |

Note: The optimal collision energies need to be determined experimentally by infusing a standard solution of this compound.

Data Presentation

The performance of the LC-MS/MS method should be evaluated through a validation process. The following table summarizes typical quantitative data that should be generated during method validation.

Table 1: Method Validation Parameters for this compound Analysis

| Parameter | Result |

| Linear Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | Intra-day < 5%, Inter-day < 10% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | To be determined for each matrix |

These values are representative and must be experimentally determined for the specific matrix and instrumentation used.

Visualizations

The following diagrams illustrate the experimental workflow and a potential biological pathway relevant to compounds isolated from Curcuma species.

Caption: Workflow for the LC-MS/MS analysis of this compound.

While the specific signaling pathways of this compound are not yet fully elucidated, compounds from the Curcuma genus, such as curcuminoids, are known to modulate inflammatory and cell survival pathways. A generalized potential pathway is shown below.

Caption: Potential anti-inflammatory signaling pathway.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis will aid researchers in the accurate assessment of this compound for various applications in phytochemistry and drug discovery. The method's performance should be thoroughly validated according to accepted guidelines to ensure reliable results.

References

Application Notes and Protocols: Synthesis of Procurcumadiol Derivatives for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procurcumadiol is a guaiane-type sesquiterpenoid isolated from plants of the Curcuma genus, which are well-known for their use in traditional medicine. Sesquiterpenoids from Curcuma species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound, also known as procurcumenol or 5-hydroxyprocurcumenol, has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. This inhibitory activity suggests that this compound and its derivatives are promising candidates for the development of novel anti-inflammatory agents.

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of natural products like this compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for potent and selective inhibition of inflammatory pathways. This application note provides a proposed synthetic strategy for the generation of this compound derivatives and detailed protocols for their synthesis and biological evaluation, facilitating SAR studies aimed at the development of new anti-inflammatory drugs.

Proposed Synthesis of this compound and its Derivatives

As a total synthesis of this compound has not been extensively reported, a plausible synthetic route is proposed based on established methods for the synthesis of other guaiane sesquiterpenoids. The strategy involves the construction of the hydroazulene core followed by key functional group manipulations to yield this compound. Subsequent derivatization can be performed to explore the SAR.

A proposed retrosynthetic analysis for this compound suggests that the core 5-7 fused ring system can be assembled through a key ring-closing metathesis or an intramolecular aldol condensation reaction. The stereocenters can be established using asymmetric catalysis or chiral pool starting materials.

Experimental Workflow for the Proposed Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the proposed synthesis of this compound derivatives. Researchers should optimize these conditions based on the specific substrate and desired derivative.

Protocol 1: Stereoselective Dihydroxylation of the Hydroazulene Core

-

Dissolution: Dissolve the hydroazulene core intermediate (1.0 eq) in a mixture of tert-butanol and water (1:1).

-

Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO4, 2.5 mol%) to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-